molecular formula C24H28ClN3O4 B236366 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B236366
M. Wt: 457.9 g/mol
InChI Key: CKYAHVZNNKNMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as NBQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate in various physiological and pathological processes.

Mechanism of Action

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. This results in a decrease in the excitatory neurotransmission mediated by the glutamate receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the excitotoxicity mediated by glutamate in various neurological disorders such as epilepsy and stroke. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an ideal tool for studying the role of glutamate in various physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for use in lab experiments. It is not effective against all subtypes of the glutamate receptor, and its effects can be influenced by other factors such as the concentration of other neurotransmitters.

Future Directions

There are several future directions for the use of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in scientific research. One direction is the development of more potent and selective antagonists of the glutamate receptor. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, the use of this compound in clinical trials for the treatment of various neurological disorders is an area of future research.

Synthesis Methods

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-piperidinyl)aniline to form the corresponding amide. The amide is then further reacted with 3-chloro-4-fluoronitrobenzene to form the final product, this compound.

Scientific Research Applications

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research to study the role of glutamate in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. This compound has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which makes it an ideal tool to study the role of glutamate in these disorders.

properties

Molecular Formula

C24H28ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H28ClN3O4/c1-16(2)13-23(29)28-9-7-27(8-10-28)20-5-4-18(15-19(20)25)26-24(30)17-3-6-21-22(14-17)32-12-11-31-21/h3-6,14-16H,7-13H2,1-2H3,(H,26,30)

InChI Key

CKYAHVZNNKNMSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl

Origin of Product

United States

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